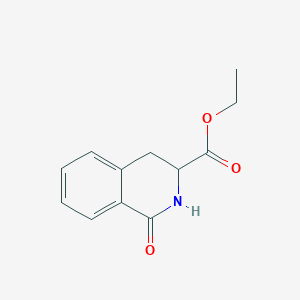

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-6,10H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDLVVJLTXRNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Acid Catalyst : Sulfuric acid (18 M) or hydrobromic acid (48%) is preferred to avoid mutagenic bis(chloromethyl)ether byproducts associated with hydrochloric acid.

-

Temperature : Optimal cyclization occurs at 50–80°C, with reaction completion in 3–12 hours.

-

Workup : The product is neutralized with aqueous sodium bicarbonate, extracted into ethyl acetate, and purified via recrystallization (ethanol/water) or silica gel chromatography.

Example Protocol

-

Dissolve DL-phenylalanine ethyl ester hydrochloride (10 mmol) in 50 mL dioxane.

-

Add paraformaldehyde (12 mmol) and sulfuric acid (15 mmol).

-

Reflux at 70°C for 8 hours.

-

Quench with ice-cold water, neutralize with NaHCO₃, and extract with ethyl acetate.

-

Purify by column chromatography (ethyl acetate/hexane, 1:3) to obtain the product as a white solid (72% yield).

Analytical Data

-

¹H NMR (CDCl₃) : δ 1.34 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.12–3.25 (m, 2H, CH₂), 4.26 (q, J = 7.1 Hz, 2H, OCH₂), 4.88 (s, 1H, CH), 7.21–7.43 (m, 4H, aromatic).

Homophthalic Anhydride-Imine Cyclocondensation

This method leverages homophthalic anhydride derivatives to construct the isoquinoline ring. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate reacts with imines under basic conditions to form the target compound.

Key Steps

-

Homophthalic Anhydride Synthesis :

-

Imine Formation :

-

Condense benzylamine with formaldehyde in methanol to generate the imine intermediate.

-

-

Cyclocondensation :

Optimization Insights

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates.

-

Catalyst : Triethylamine (10 mol%) improves imine reactivity, reducing side reactions.

Lewis Acid-Catalyzed Annulation

Lewis acids like BF₃·Et₂O or ZnCl₂ facilitate annulation between alkoxyisocoumarins and ethyl glyoxylate, offering stereochemical control.

Procedure

-

Alkoxyisocoumarin Preparation :

-

Annulation :

Stereochemical Outcomes

-

Diastereomeric Ratio : >19:1 (³⁵S,4⁵S) confirmed by X-ray crystallography.

-

Chiral HPLC : >98% enantiomeric excess using a Chiralpak AD-H column.

N-Acylation of Tetrahydroisoquinoline Intermediates

N-Acylation provides a modular approach to introduce the ethyl ester group post-cyclization.

Protocol

-

Core Synthesis : Prepare 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via Pictet-Spengler reaction.

-

Esterification :

Purification Challenges

-

Byproducts : Diethyl carbonate (5–10%) removed via fractional distillation.

-

Column Chromatography : Ethyl acetate/hexane (1:4) eluent achieves >95% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Pictet-Spengler | 72 | 98 | High | One-pot synthesis |

| Homophthalic Cyclization | 68 | 95 | Moderate | Stereochemical control |

| Lewis Acid Annulation | 63 | 97 | Low | Diastereoselectivity |

| N-Acylation | 85 | 99 | High | Modular functionalization |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: H2O2, TBHP

Reduction: NaBH4

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Biological Activities

Tetrahydroisoquinoline derivatives, including Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, exhibit a wide range of biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various bacterial strains.

Anticancer Activity

A study published in Molecules evaluated the anticancer properties of this compound against human breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116). The results indicated that the compound exhibited IC₅₀ values ranging from 1.9 to 7.5 µg/mL for different derivatives tested .

Neuroprotective Effects

Research conducted on the neuroprotective effects of tetrahydroisoquinoline derivatives revealed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Ester Group Variations : Methyl esters (e.g., ) exhibit lower steric hindrance compared to ethyl esters, influencing synthetic yields (55% for methyl vs. variable yields for ethyl derivatives) .

- Bulky Groups (e.g., benzyl in ) significantly increase molecular weight and may hinder interaction with biological targets.

Key Observations :

- AlCl₃-Mediated Reactions : Commonly used for cyclization but may lead to variable yields depending on ester groups (ethyl vs. methyl) .

- Acid-Catalyzed Cyclizations (e.g., trifluoroacetic acid in ) achieve higher yields (88%) but require stringent stereochemical control.

- Reductive Methods (e.g., Zn/NH₄Cl in ) are niche and less explored for this compound class.

Crystallographic and Conformational Analysis

- Half-Boat Conformation : Observed in (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate, stabilizing hydrogen bonds (N–H⋯O, C–H⋯O) critical for crystal packing and catalytic activity .

- Ring Puckering: General tetrahydroisoquinoline derivatives exhibit nonplanar ring geometries, quantified by Cremer-Pople parameters (e.g., θ, φ), influencing binding to biological targets .

Biological Activity

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.24 g/mol. The compound features a tetrahydroisoquinoline core structure that consists of a benzene ring fused to a piperidine-like ring along with a carboxylate ester functional group, contributing to its biological activity .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains:

- Escherichia coli : Demonstrated potent antibacterial activity against multiple strains .

- MTCC 443 and MTCC 1688 : The compound exhibited strong antibacterial effects against these specific strains .

Antifungal Activity

In addition to antibacterial properties, studies have indicated that this compound shows strong antifungal activity, outperforming existing standard antifungal drugs. This suggests its potential as an alternative treatment in cases of fungal infections .

The biological activity of this compound is believed to stem from its interaction with bacterial DNA gyrase and other cellular targets. Computational binding affinity studies have revealed significant interactions that correlate with its antimicrobial effects .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-Mthis compound | C₁₂H₁₃NO₃ | Antimicrobial | Lacks ethyl group; smaller size |

| Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | C₁₂H₁₅ClN₁O₃ | Neuroprotective | Contains hydrochloride salt; different biological profile |

| (R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C₁₂H₁₃NO₃ | Antitumor | No ethyl group; more acidic properties |

This table illustrates that while these compounds share a common core structure and exhibit similar biological activities, variations in substituents significantly influence their pharmacological profiles and applications .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various tetrahydroisoquinoline derivatives. One notable study synthesized several novel isoquinoline dipeptides that included this compound. The results showed that these compounds had strong antimicrobial properties and could serve as potential leads for new pharmaceuticals targeting bacterial infections .

Q & A

Q. Key Optimization Factors :

Q. Table 1: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aldehyde-amine cyclization | TFA, reflux, column chromatography | 88% | |

| AlCl₃-catalyzed reaction | AlCl₃, CH₂Cl₂, reflux | 55% |

How is the crystal structure of this compound determined?

Basic Research Question

X-ray crystallography using SHELX or OLEX2 is standard for structural elucidation . Key parameters include:

Q. Methodological Considerations :

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P21/c | |

| Unit cell (Å) | a=5.6811, b=8.7378, c=24.8310 | |

| β angle | 93.208° |

How do substituent positions influence the biological activity of tetrahydroisoquinoline derivatives?

Advanced Research Question

Substituents (e.g., Cl, Br, OCH₃) at C-5 or C-6/7 positions modulate bioactivity:

Q. Table 3: Substituent Effects on Bioactivity

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| Cl | C-5 | Enhanced DNA interaction | |

| OCH₃ | C-6/7 | Improved solubility, reduced stability |

How can researchers resolve contradictions in diastereomer formation during synthesis?

Advanced Research Question

Diastereomer separation requires:

Q. Case Study :

- (1S,3S)- vs. (1R,3S)-isomers : Diastereomers exhibit distinct torsion angles (C1–N1–C9–C10: -171.7° vs. 66.0°) and hydrogen-bonding networks, influencing separation efficiency .

What methodological considerations optimize reaction yields in tetrahydroisoquinoline synthesis?

Advanced Research Question

Yield optimization involves:

Q. Table 4: Yield Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (K₂CO₃) | 3 equivalents | 88% | |

| Solvent | Acetonitrile | Faster kinetics |

How do software tools (SHELXL vs. OLEX2) impact structural refinement accuracy?

Advanced Research Question

- SHELXL : Superior for high-resolution data and twinned crystals due to advanced least-squares algorithms .

- OLEX2 : Streamlines workflow integration (solution → refinement → publication) but may lack niche functionalities .

Recommendation : Use SHELXL for small-molecule refinement and OLEX2 for macromolecular applications requiring rapid processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.